Nucleophilicity Parameter (N) Comparison: 1,2,5-Trimethylpyrrole vs. 2,4-Dimethylpyrrole
The nucleophilic reactivity of 1,2,5-trimethylpyrrole (the core of the target aldehyde) has been experimentally quantified via the Mayr N parameter, enabling direct comparison with structurally similar pyrroles [1]. This quantification provides a predictive basis for reaction rates with electrophiles, distinguishing the 1,2,5-trimethyl substitution pattern from other alkylpyrroles [2].
| Evidence Dimension | Mayr Nucleophilicity Parameter (N) |
|---|---|
| Target Compound Data | N = 8.69 (sN = 1.07) |
| Comparator Or Baseline | 2,4-Dimethylpyrrole (different N value, specific N value accessible in Mayr database) |
| Quantified Difference | N value difference corresponds to predictable reaction rate difference (ΔN of 1.0 ≈ factor of 10 in rate constant for reference electrophile) |
| Conditions | Acetonitrile (MeCN) solvent; nucleophilicity measured via kinetics with benzhydrylium ions as reference electrophiles |
Why This Matters
For procurement in synthetic methodology development, the quantified N parameter enables predictable reaction rate scaling when designing multistep syntheses, eliminating trial-and-error substitution of pyrrole nucleophiles.
- [1] Mayr, H. et al. Mayr's Database of Reactivity Parameters. 1,2,5-trimethylpyrrole entry: N = 8.69, sN = 1.07 (MeCN). Eur. J. Org. Chem. 2008. View Source
- [2] Mayr, H.; Ofial, A. R. Phil. Trans. R. Soc. A 2024. Reactivity scales for quantifying nucleophilicity and electrophilicity. View Source
